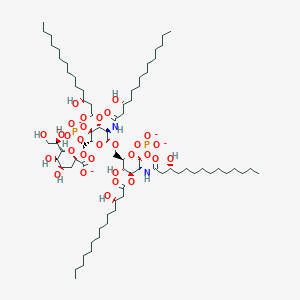

(KDO)-lipid IVA(5-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(KDO)-lipid IVA(5-) is (KDO)-lipid IVA deprotonated at both phosphono groups and at the uronic acid carboxy group. It is the major species at pH 7.3. It is a conjugate base of a (KDO)-lipid IVA.

Applications De Recherche Scientifique

Vaccine Development

The structural modifications of lipid A, particularly through the incorporation of KDO, have been exploited in vaccine formulations. These modified lipids can act as adjuvants, enhancing the immune response to co-administered antigens. Research indicates that KDO2-lipid A derivatives exhibit strong immunostimulatory properties, making them suitable candidates for vaccine development against various pathogens .

Table 1: Immunological Properties of KDO-Lipid Derivatives

| Compound | Immunological Activity | Application Area |

|---|---|---|

| KDO2-lipid A | Strong agonist | Vaccine adjuvant |

| Lipid IVA | Antagonist | Immune modulation |

| KDO-lipid IVA | Weak agonist | Therapeutic applications |

Therapeutics

(KDO)-lipid IVA(5-) has been studied for its potential therapeutic applications, particularly in treating inflammatory diseases. Its ability to modulate TLR4 signaling can help mitigate excessive inflammatory responses associated with conditions like sepsis and autoimmune disorders . The compound's antagonistic properties can inhibit harmful TLR4-mediated signaling, providing a pathway for developing anti-inflammatory therapies.

Structural Biology

The study of (KDO)-lipid IVA(5-) has provided insights into the structural biology of TLR4 interactions with LPS. X-ray crystallography studies reveal that lipid IVA binds to TLR4-MD-2 complexes in a manner distinct from lipid A, which influences receptor oligomerization and downstream signaling cascades . Understanding these structural dynamics is crucial for designing better immunomodulatory agents.

Case Study 1: Vaccine Efficacy

A study conducted on the use of KDO2-lipid A as an adjuvant demonstrated enhanced antibody responses when combined with a protein antigen in mice models. The results indicated a significant increase in IgG levels and T-cell activation compared to controls without the adjuvant .

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory effects of (KDO)-lipid IVA(5-) showed that it effectively reduced pro-inflammatory cytokine production in macrophages stimulated by LPS. This suggests its potential use in therapeutic strategies aimed at controlling inflammation during bacterial infections .

Propriétés

Formule moléculaire |

C76H137N2O30P2-5 |

|---|---|

Poids moléculaire |

1620.8 g/mol |

Nom IUPAC |

(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonatooxyoxan-2-yl]methoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/p-5/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1 |

Clé InChI |

GPNCBCJEDRRCDW-ACUQGRCXSA-I |

SMILES isomérique |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

SMILES canonique |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.